A Senior Application Scientist's Guide to 2-Chloro-6-(trifluoromethoxy)pyridine: Synthesis, Reactivity, and Applications
A Senior Application Scientist's Guide to 2-Chloro-6-(trifluoromethoxy)pyridine: Synthesis, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Chemistry
In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine-containing moieties can profoundly alter a molecule's physicochemical and biological properties. Among these, 2-Chloro-6-(trifluoromethoxy)pyridine has emerged as a highly valuable and versatile building block. Its unique trifluoromethoxy (-OCF3) group, combined with a reactive chlorine handle on the pyridine ring, provides a powerful platform for constructing complex molecular architectures with enhanced therapeutic or agrochemical potential.
The CAS Number for 2-Chloro-6-(trifluoromethoxy)pyridine is 1221171-70-5 [1]. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its core reactivity and critical role in drug discovery. While specific experimental data for this exact molecule is emerging, we will draw field-proven insights from its closely related and extensively studied analogue, 2-Chloro-6-(trifluoromethyl)pyridine (CAS: 39890-95-4), to illuminate the principles of its reactivity and application[2][3][4].
Core Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. The trifluoromethoxy group significantly influences the compound's electronics and lipophilicity.
| Property | Value / Description | Source |
| CAS Number | 1221171-70-5 | [1] |
| Molecular Formula | C₆H₃ClF₃NO | [1] |
| Molecular Weight | 197.54 g/mol | [5] |
| IUPAC Name | 2-chloro-6-(trifluoromethoxy)pyridine | N/A |
| Appearance | White to colorless powder | [1] |
| XLogP3 (Lipophilicity) | 3.4 | [5] |
| Analogue MP | 32-36 °C (for 2-chloro-6-(trifluoromethyl)pyridine) | [3] |
| Analogue BP | 60-62 °C at 8 mmHg (for 2-chloro-6-(trifluoromethyl)pyridine) | [3] |
Note: Some physical properties are referenced from the close analogue, 2-chloro-6-(trifluoromethyl)pyridine, and are expected to be similar.
Strategic Synthesis of the Trifluoromethoxypyridine Core
The synthesis of trifluoromethyl- and trifluoromethoxypyridines typically follows established industrial pathways that begin with more common precursors like picolines (methylpyridines)[6]. The general and most common strategy involves a two-step process: exhaustive chlorination of the methyl group followed by a halogen exchange (HALEX) reaction.
A plausible and industrially scalable synthesis for the trifluoromethyl analogue, which informs the approach for the trifluoromethoxy variant, is outlined below:
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Radical Chlorination: Starting with 2-chloro-6-methylpyridine, the methyl group is converted to a trichloromethyl (-CCl₃) group using a chlorinating agent under radical conditions (e.g., UV light)[7].
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Fluorination (Halogen Exchange): The resulting 2-chloro-6-(trichloromethyl)pyridine is then treated with a fluorine source, such as hydrogen fluoride (HF) or antimony trifluoride/dichloride, to replace the chlorine atoms with fluorine, yielding the -CF₃ group[8].
Synthesizing the -OCF₃ moiety is notoriously more challenging due to the instability of the trifluoromethoxide anion[9]. However, modern methods are being developed. A conceptual pathway would involve constructing the trifluoromethoxy group on a pyridine precursor before other transformations.
Caption: General industrial synthesis route for the trifluoromethylpyridine core.
Chemical Reactivity: A Hub for Molecular Diversification
The synthetic utility of 2-Chloro-6-(trifluoromethoxy)pyridine is anchored in the reactivity of the C2-chlorine atom. The electron-withdrawing nature of both the pyridine ring nitrogen and the -OCF₃ group makes this position highly susceptible to nucleophilic substitution and an excellent partner in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): Hydrolysis
A fundamental transformation is the hydrolysis of the 2-chloro group to a 2-hydroxy group. This reaction typically requires forcing conditions due to the stability of the aromatic ring but provides a direct route to valuable pyridinone scaffolds.
Field-Proven Protocol: Hydrolysis to 2-Hydroxy-6-(trifluoromethoxy)pyridine This protocol is adapted from established methods for the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine[10].
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Reactor Setup: To a high-pressure reactor (e.g., a Parr reactor), charge 2-Chloro-6-(trifluoromethoxy)pyridine (1.0 equiv). Seal the vessel and ensure it is inerted with nitrogen or argon.
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Reagent Preparation: Prepare an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (10-20% w/v).
-
Reaction Execution: Heat the sealed reactor to 140-150°C. Causality: High temperature and the resulting autogenous pressure are necessary to overcome the activation energy for the SNAr reaction on the pyridine ring.
-
Reagent Addition: Using a high-pressure pump (e.g., HPLC pump), add the aqueous alkali hydroxide solution (2.0-2.5 equiv) to the reactor over 1-2 hours while maintaining the internal temperature.
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Reaction Monitoring: Maintain the reaction at 150°C for an additional 2-4 hours. The reaction can be monitored by taking aliquots (if the system allows) and analyzing via HPLC or GC-MS.
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Workup and Isolation: Cool the reactor to room temperature. Carefully vent any excess pressure. Transfer the reaction mixture and acidify with concentrated HCl to a pH of ~2-3 to precipitate the product. The resulting solid can be isolated by filtration, washed with cold water, and dried under vacuum.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds, making it indispensable in drug discovery. 2-Chloropyridines are effective electrophilic partners in this reaction, enabling the synthesis of a wide array of 2-arylpyridines[11].
Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
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Inert Atmosphere: In an oven-dried flask under an argon or nitrogen atmosphere, combine 2-Chloro-6-(trifluoromethoxy)pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
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Catalyst Addition: Add the palladium catalyst. A common and effective system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%). Causality: The phosphine ligand is crucial for facilitating the catalytic cycle, specifically the oxidative addition and reductive elimination steps. For less reactive aryl chlorides, more electron-rich and bulky ligands may be required[12].
-
Solvent Addition: Add a degassed solvent, such as 1,4-dioxane, toluene, or a mixture like DME/water.
-
Reaction: Heat the mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-6-(trifluoromethoxy)pyridine.
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